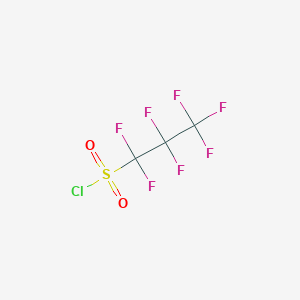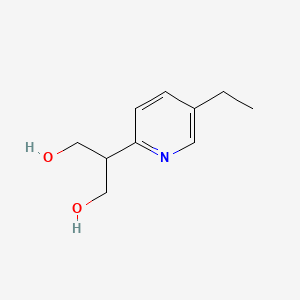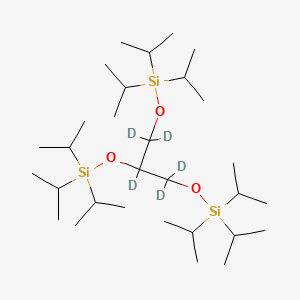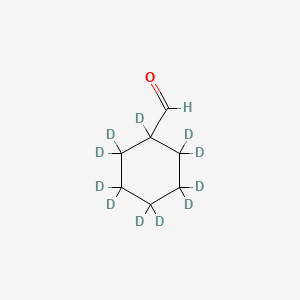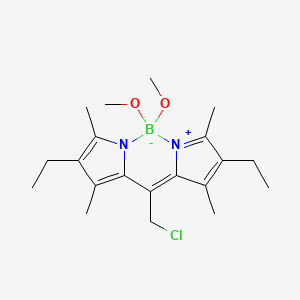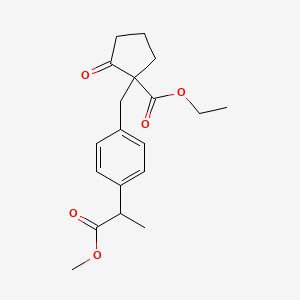
Loxoprofen Ethoxy Carbonyl Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Loxoprofen Ethoxy Carbonyl Methyl Ester is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in the treatment of pain and inflammation associated with musculoskeletal conditions. The compound is known for its effectiveness in reducing pain, fever, and inflammation by inhibiting the cyclooxygenase (COX) enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Loxoprofen Ethoxy Carbonyl Methyl Ester typically involves the esterification of loxoprofen with ethoxy carbonyl methyl ester. The reaction is carried out under acidic or basic conditions, with the use of catalysts to speed up the process. The esterification reaction involves the reaction of loxoprofen with ethoxy carbonyl methyl ester in the presence of a strong acid catalyst, such as sulfuric acid, or a base catalyst, such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
化学反応の分析
Types of Reactions
Loxoprofen Ethoxy Carbonyl Methyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to form loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Loxoprofen and ethoxy carbonyl methyl alcohol.
Oxidation: Various oxidation products, depending on the specific conditions.
Reduction: Alcohol derivatives of the compound.
科学的研究の応用
Loxoprofen Ethoxy Carbonyl Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of loxoprofen derivatives.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties, and its potential use in treating various inflammatory conditions.
Industry: Used in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
作用機序
Loxoprofen Ethoxy Carbonyl Methyl Ester exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins, prostacyclin, and thromboxane. These mediators play a key role in the inflammatory response, pain sensation, and fever. By inhibiting COX enzymes, the compound reduces the production of these mediators, thereby alleviating pain and inflammation .
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: Similar to ibuprofen, it is used to treat pain and inflammation but has a longer half-life.
Ketoprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Uniqueness
Loxoprofen Ethoxy Carbonyl Methyl Ester is unique in its rapid conversion to its active form in the body, providing quick relief from pain and inflammation. Its ester form also allows for different routes of administration, including oral and transdermal, making it versatile in clinical use .
特性
分子式 |
C19H24O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
ethyl 1-[[4-(1-methoxy-1-oxopropan-2-yl)phenyl]methyl]-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C19H24O5/c1-4-24-18(22)19(11-5-6-16(19)20)12-14-7-9-15(10-8-14)13(2)17(21)23-3/h7-10,13H,4-6,11-12H2,1-3H3 |
InChIキー |
HJPYJGPAWARAIF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCCC1=O)CC2=CC=C(C=C2)C(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


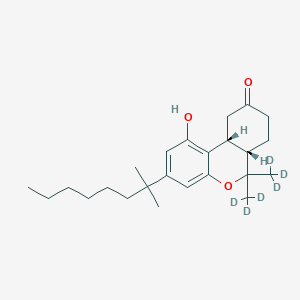
![[2]-Gingerdione](/img/structure/B13443019.png)

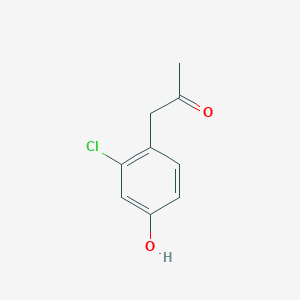
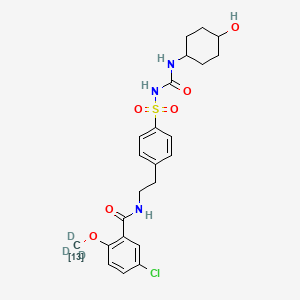
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)

![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
